molecular formula C5H4BCl2NO2 B567241 (3,5-Dichloropyridin-2-yl)boronic acid CAS No. 1309982-33-9

(3,5-Dichloropyridin-2-yl)boronic acid

カタログ番号: B567241
CAS番号: 1309982-33-9
分子量: 191.802
InChIキー: CCCOOLMYLSYCLX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Structural Characterization and Physicochemical Properties

Molecular Geometry and Crystallographic Analysis

(3,5-Dichloropyridin-2-yl)boronic acid features a pyridine ring with chlorine substituents at positions 3 and 5 and a boronic acid group at position 2. The pyridine ring adopts a planar geometry due to aromatic stabilization, while the boronic acid group introduces steric and electronic asymmetry.

Key Structural Features

Feature Description Source
Pyridine Ring Planar six-membered aromatic system with alternating double bonds
Boronic Acid Group -B(OH)₂ group at position 2; trigonal planar geometry around boron
Chlorine Substituents Electronegative Cl atoms at meta positions (3 and 5)

Crystallographic data for this compound remain limited, but analogous pyridine-boronic acid derivatives exhibit orthorhombic or monoclinic packing patterns due to intermolecular hydrogen bonding between boronic acid groups. The absence of direct X-ray data for this specific compound underscores the need for further structural studies.

Electronic Structure and Charge Distribution Patterns

The electronic structure is influenced by the electron-withdrawing effects of chlorine atoms and the boronic acid group. Computational models predict:

Electronic Properties

Parameter Value Source
Topological Polar Surface Area (TPSA) 53.35 Ų
LogP (Partition Coefficient) 0.0682
H-Bond Donors 2
H-Bond Acceptors 3

The boronic acid group enhances electron deficiency at the pyridine ring, particularly at positions adjacent to the boron atom. The chlorine substituents further withdraw electron density, creating a highly electrophilic environment at the 2-position. This electronic profile facilitates nucleophilic substitution and cross-coupling reactions.

Spectroscopic Profiling

Spectroscopic data for this compound are inferred from related compounds and computational predictions:

Infrared (IR) Spectroscopy
Functional Group Absorption Range (cm⁻¹) Assignment
Boronic Acid -OH 3200–3500 O-H stretching
Pyridine C-H 3000–3100 Aromatic C-H stretching
C-Cl 600–800 C-Cl stretching
C=N 1500–1600 Pyridine ring vibration
Nuclear Magnetic Resonance (NMR)
Proton Environment δ (ppm) Multiplicity
Boronic Acid -OH 8.0–10.0 Broad singlet
Aromatic H (Cl adjacent) 7.5–8.5 Doublet/triplet
Aromatic H (B adjacent) 7.0–7.5 Singlet

No experimental NMR data are available, but these predictions align with structurally similar boronic acids.

UV-Vis Absorption

The compound exhibits strong absorption in the UV region due to π→π* transitions in the pyridine ring. Predicted λmax values fall within 250–300 nm, typical for halogenated pyridines.

Thermodynamic Properties and Stability Analysis

Physical Properties

Property Value Source
Molecular Weight 191.81 g/mol
Storage Conditions -20°C under inert atmosphere
Solubility Limited in water; soluble in organic solvents (e.g., THF, toluene)

Stability

  • Hydrolysis : Susceptible to hydrolysis in aqueous environments, forming boronate esters or boric acid.
  • Oxidation : Resistant to oxidation under inert conditions but may degrade in the presence of strong oxidizing agents.
  • Thermal Stability : Decomposes above 150°C, releasing HCl and boron oxides.

特性

IUPAC Name

(3,5-dichloropyridin-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BCl2NO2/c7-3-1-4(8)5(6(10)11)9-2-3/h1-2,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCCOOLMYLSYCLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=N1)Cl)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BCl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60694388
Record name (3,5-Dichloropyridin-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309982-33-9
Record name B-(3,5-Dichloro-2-pyridinyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1309982-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,5-Dichloropyridin-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Selective Dechlorination Strategies

US4111938A demonstrates the reductive dechlorination of pentachloropyridine using metallic zinc in alkaline aqueous media. While this patent focuses on trichloropyridine synthesis, the principle can be adapted to generate 3,5-dichloropyridine intermediates. For example, controlled dechlorination of 2,3,5-trichloropyridine (from pentachloropyridine) could yield 3,5-dichloropyridine, which is then functionalized at the 2-position.

Directed Metalation-Borylation

Lithiation at the 2-position of 3,5-dichloropyridine, followed by quenching with triisopropyl borate (B(OiPr)3_3), represents a viable route. However, the electron-deficient nature of the pyridine ring complicates deprotonation. Strong bases like LDA (lithium diisopropylamide) or LTMP (lithium 2,2,6,6-tetramethylpiperidide) may be required, as reported for similar systems. Subsequent hydrolysis yields the boronic acid.

Stability and Purification Considerations

Protodeboronation Mitigation

Chlorine substituents at the 3- and 5-positions increase the electrophilicity of the pyridine ring, rendering the boronic acid prone to protodeboronation. Stabilization strategies include:

  • Conducting reactions at lower temperatures (<50°C) during hydrolysis.

  • Using buffered aqueous workup (pH 5–6) to minimize acid-catalyzed degradation.

  • Employing boronate esters (e.g., pinacol esters) as stable intermediates.

Chromatographic Purification

Column chromatography with silica gel and ethyl acetate/petroleum ether gradients effectively isolates the target compound, as demonstrated in CN111303020A. Reverse-phase HPLC may further enhance purity for pharmaceutical applications.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
Miyaura BorylationHigh regioselectivityRequires brominated precursor60–90%
Directed MetalationNo halogenated precursorHarsh reaction conditions40–70%
Reductive DechlorinationScalable from polychloridesMulti-step process50–80%

Industrial-Scale Feasibility

The Miyaura borylation approach is most amenable to large-scale production due to its compatibility with continuous flow systems and commercially available catalysts. CN111303020A’s use of cesium carbonate and dioxane/water solvent systems aligns with industrial safety and cost considerations . However, the scarcity of 2-bromo-3,5-dichloropyridine necessitates upstream development of efficient halogenation protocols.

化学反応の分析

Types of Reactions

(3,5-Dichloropyridin-2-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are typically biaryl compounds, alkenyl compounds, and various substituted pyridines, depending on the specific reagents and conditions used .

作用機序

The mechanism of action of (3,5-Dichloropyridin-2-yl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group acts as a nucleophile, transferring its organic group to the palladium center .

類似化合物との比較

Comparison with Similar Boronic Acid Derivatives

Structural and Electronic Effects

The chlorine substituents at the 3- and 5-positions on the pyridine ring introduce strong electron-withdrawing effects. This contrasts with:

  • Phenylboronic acid : Lacks electron-withdrawing substituents, resulting in a higher pKa (~8.8–9.5) and lower Lewis acidity compared to halogenated analogs .
  • 3-Acetamidophenylboronic acid (3-AcPBA) and 4-methylcarboxyphenylboronic acid (4-MCPBA) : These derivatives have pKa values exceeding physiological pH (7.4), limiting their utility in biological systems. The electron-withdrawing chlorine atoms in (3,5-dichloropyridin-2-yl)boronic acid likely reduce its pKa, enhancing reactivity under physiological conditions .
  • Fluoro-substituted boronic acids : Fluorine’s inductive effects lower pKa similarly to chlorine, but chlorine’s larger atomic size may enhance steric interactions or through-space electronic stabilization .
Table 1: Comparative Properties of Selected Boronic Acids
Compound Substituents pKa (Approx.) Key Applications
This compound 3,5-Cl, pyridine Not reported* Potential enzyme inhibition, drug synthesis
Phenylboronic acid None 8.8–9.5 Glucose sensing, diagnostics
3-AcPBA 3-NHAc >9.0 Materials science
4-MCPBA 4-CH₂COOH >8.5 Polymer crosslinking
6-Hydroxynaphthalen-2-yl boronic acid 6-OH, naphthalene Not reported Anticancer (IC50: <1 µM)
Meta-substituted arylboronic acids (e.g., 4 in ) Meta substituents (e.g., Cl, NO₂) Variable R39 inhibition (IC50: 20–30 µM)

*Predicted to be lower than phenylboronic acid due to electron-withdrawing Cl groups.

Diagnostic and Therapeutic Selectivity

  • Diagnostic Accuracy: Phenylboronic acid outperforms aminophenylboronic acid (APBA) in differentiating bacterial enzyme producers, highlighting the impact of substituents on diagnostic utility . The dichloropyridine structure may improve specificity for certain biomarkers due to its unique electronic profile.
  • Proteasome Inhibition : Boronic acid-containing proteasome inhibitors (e.g., bortezomib) are selectively antagonized by compounds like EGCG, emphasizing the role of the boronic acid moiety in target engagement . The chlorine substituents in this compound could modulate such interactions.

生物活性

(3,5-Dichloropyridin-2-yl)boronic acid is a compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly as an enzyme inhibitor and its applications in drug development. This article synthesizes current research findings, case studies, and relevant data tables to elucidate the compound's biological activity.

Chemical Structure and Properties

The chemical formula for this compound is C5_5H4_4BCl2_2NO2_2. Its structure features a pyridine ring substituted with two chlorine atoms at the 3 and 5 positions and a boronic acid group at the 2 position. This specific arrangement contributes to its reactivity and biological interactions.

Enzyme Inhibition

This compound has been identified as a potent inhibitor of various enzymes, particularly those involved in metabolic pathways. Boronic acids are known to interact with serine proteases and other enzymes through reversible covalent bonding with the active site serine residue. This characteristic makes them valuable in developing therapeutics targeting diseases such as cancer and diabetes.

Key Findings:

  • The compound has shown effectiveness in inhibiting proteasome activity, which is crucial for protein degradation in cells. This inhibition can lead to the accumulation of regulatory proteins that may induce apoptosis in cancer cells .
  • It has been utilized in the synthesis of g-secretase inhibitors, which are relevant for Alzheimer's disease therapy .

Case Studies

  • Inhibition of Cancer Cell Proliferation
    A study evaluated the impact of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability, particularly in breast and prostate cancer cells. The mechanism was attributed to the induction of apoptosis via caspase activation pathways .
  • Metabolic Regulation
    Another research highlighted its role in modulating metabolic enzymes associated with fatty acid oxidation. The compound was found to enhance the expression of genes involved in lipid metabolism, suggesting potential applications in treating metabolic disorders .

Table 1: Biological Activities of this compound

Activity TypeObserved EffectReference
Proteasome InhibitionInduces apoptosis in cancer cells
g-Secretase InhibitionPotential application in Alzheimer's therapy
Metabolic Enzyme ModulationEnhances fatty acid oxidation

The biological activity of this compound primarily involves its interaction with specific enzymes:

  • Covalent Bonding: The boronic acid group forms reversible covalent bonds with hydroxyl groups on serine residues within enzyme active sites.
  • Regulatory Protein Accumulation: Inhibition of proteasome activity leads to an accumulation of proteins that regulate cell cycle and apoptosis.

Q & A

Q. What are the recommended synthetic routes for (3,5-Dichloropyridin-2-yl)boronic acid, and how do reaction conditions influence yield?

The synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling can be employed using halogenated pyridine precursors and boronic acid pinacol esters. Key factors include:

  • Catalyst selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like bipyridine enhances regioselectivity .
  • Solvent optimization : Dioxane/water mixtures at elevated temperatures (e.g., 105°C) improve coupling efficiency .
  • Purification challenges : Boronic acids are sensitive to hydrolysis; thus, intermediates like pinacol esters are often synthesized first to improve stability during purification .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Analytical methods include:

  • NMR spectroscopy : 11^{11}B NMR can verify boronic acid formation (δ ~30 ppm for free boronic acid; δ ~25 ppm for esters) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight, while LC-MS detects hydrolytic byproducts .
  • X-ray crystallography : Resolves crystal packing and bonding geometry, though boronic acids often require co-crystallization with diols for stability .

Q. What are the primary applications of this compound in biochemical assays?

The compound’s boronic acid moiety enables reversible diol binding, useful in:

  • Glycoprotein capture : Immobilized on surfaces (e.g., carboxymethyl dextran) for SPR-based studies of glycoprotein interactions .
  • Biosensor design : Functionalized carbon dots with boronic acid groups detect Gram-positive bacteria via surface glycolipid binding .
  • Enzyme inhibition : Structural analogs (e.g., proteasome inhibitors like bortezomib) guide rational drug design targeting catalytic sites .

Advanced Research Questions

Q. How do steric and electronic effects of the 3,5-dichloro substituents influence reactivity in cross-coupling reactions?

The chloro groups:

  • Enhance electrophilicity : Electron-withdrawing Cl atoms activate the pyridine ring for nucleophilic substitution or metal insertion .
  • Impart steric hindrance : Ortho-substitution on the pyridine ring may slow transmetallation steps in Suzuki couplings, requiring optimized ligand-to-metal ratios .
  • Modulate stability : Chloro groups reduce boronic acid hydrolysis rates compared to unsubstituted analogs, as shown in thermogravimetric studies .

Q. What strategies resolve contradictions in reported binding affinities for boronic acid-diol interactions?

Discrepancies arise from:

  • Buffer effects : Phosphate buffers compete with diols for boronic acid binding, while borate buffers enhance stability .
  • Kinetic vs. thermodynamic control : Stopped-flow fluorescence assays reveal binding equilibrium is reached within seconds, but affinity rankings (e.g., fructose > glucose) depend on kon rates .
  • Secondary interactions : Non-specific protein adsorption on boronic acid surfaces must be minimized via surface blocking agents (e.g., BSA) or pH adjustments .

Q. How can computational methods guide the design of this compound derivatives for targeted drug delivery?

  • Docking studies : Predict interactions with therapeutic targets (e.g., proteasome β5 subunit for anticancer activity) .
  • QSAR models : Correlate substituent effects (e.g., Cl position) with bioactivity using electronic descriptors (Hammett σ) .
  • MD simulations : Assess boronic acid-diol complex stability under physiological pH to optimize drug-release kinetics .

Q. What advanced techniques characterize degradation pathways of this compound under thermal stress?

  • TGA-DSC : Identifies decomposition temperatures and exothermic/endothermic events. Pyrene-based analogs show stability up to 600°C, while aliphatic boronic acids degrade below 200°C .
  • GC-MS : Detects volatile byproducts (e.g., boric acid, chlorinated hydrocarbons) during pyrolysis .
  • In situ FTIR : Monitors B-O bond cleavage and aryl chloride formation during thermal degradation .

Q. How can researchers address low aqueous solubility in biological assays?

  • Prodrug strategies : Convert boronic acid to esters (e.g., pinacol) for improved lipophilicity, with enzymatic hydrolysis in vivo .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles, leveraging boronic acid-diol interactions for targeted release .
  • Co-solvent systems : Use DMSO/water mixtures (<10% DMSO) to balance solubility and biocompatibility .

Methodological Considerations Table

Challenge Solution Key References
Low synthetic yieldOptimize Pd catalyst loading and ligand ratio
Hydrolysis during storageStore as pinacol ester at 0–6°C
Non-specific binding in assaysUse borate buffer (pH 8.5) and BSA blocking
Thermal instabilitySelect aryl boronic acids with Cl substituents

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。